molecular formula C17H28N2O3 B5845927 N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine

N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine

Cat. No. B5845927
M. Wt: 308.4 g/mol
InChI Key: ZXOCKTHBRXTZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. TMA-2 is a structural analog of mescaline and has been used for scientific research purposes.

Mechanism of Action

The mechanism of action for N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine is not fully understood. It is believed that N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine acts on the serotonergic system in the brain, specifically the 5-HT2A receptor. N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine is a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects
N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine has been shown to produce psychedelic effects similar to mescaline and LSD. These effects include altered perception, hallucinations, and changes in mood and thought. N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine has also been shown to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine in lab experiments is that it has similar effects to mescaline and LSD, which allows for comparisons between different psychedelic drugs. One limitation is that N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine is a Schedule I controlled substance, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine. One direction is to study the long-term effects of N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine on brain function and behavior. Another direction is to investigate the potential therapeutic uses of N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine in treating mental health disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action for N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine.
In conclusion, N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine is a synthetic psychedelic drug that has been used for scientific research purposes. Its synthesis method involves several steps, and it has been shown to have similar effects to mescaline and LSD. N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine acts on the serotonergic system in the brain and has been shown to produce altered perception, hallucinations, and changes in mood and thought. While there are limitations to using N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine in lab experiments, there are several future directions for research on this drug.

Synthesis Methods

The synthesis method for N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine involves several steps. The first step is the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 3,4,5-trimethoxyphenyl-2-nitropropene. The second step involves the reduction of 3,4,5-trimethoxyphenyl-2-nitropropene using sodium borohydride to form 3,4,5-trimethoxyphenyl-2-nitropropane. The final step involves the reaction of 3,4,5-trimethoxyphenyl-2-nitropropane with N,N-dimethylpiperidine and lithium aluminum hydride to form N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine.

Scientific Research Applications

N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine has been used in scientific research to study its effects on the central nervous system. Studies have shown that N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine has psychedelic effects similar to mescaline and LSD. N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine has been used to study the effects of psychedelic drugs on brain function and behavior.

properties

IUPAC Name

N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-18-8-6-14(7-9-18)19(2)12-13-10-15(20-3)17(22-5)16(11-13)21-4/h10-11,14H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOCKTHBRXTZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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